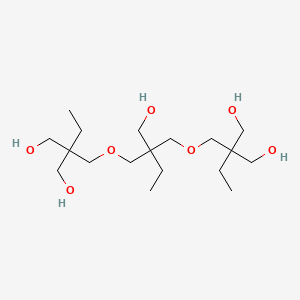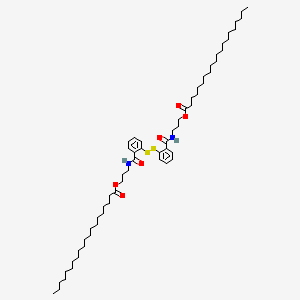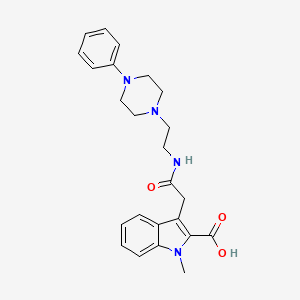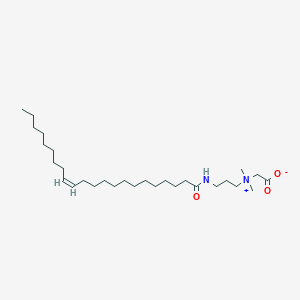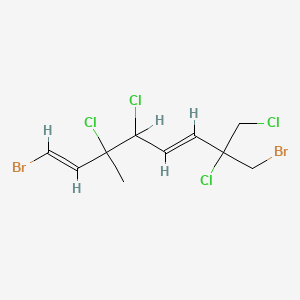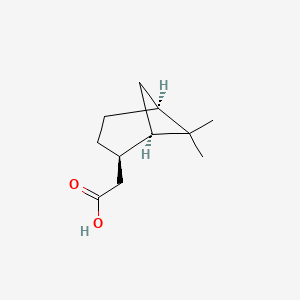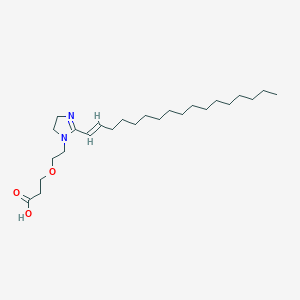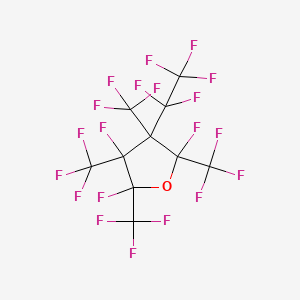
2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan is a highly fluorinated organic compound. Its unique structure, characterized by multiple fluorine atoms, makes it an interesting subject for research in various scientific fields. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it useful in specialized applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan typically involves multiple steps, starting from simpler fluorinated precursors. Common synthetic routes include:
Fluorination Reactions: Using reagents like elemental fluorine (F2) or other fluorinating agents to introduce fluorine atoms into the molecular structure.
Cyclization Reactions: Forming the furan ring through cyclization of appropriate intermediates under controlled conditions.
Substitution Reactions: Replacing hydrogen atoms with fluorine atoms using nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, often carried out in specialized reactors designed to handle highly reactive fluorine gas. Safety measures are crucial due to the reactivity and toxicity of fluorine.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced fluorinated compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design where fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, altering their activity.
Molecular Interactions: The presence of multiple fluorine atoms can enhance the compound’s ability to form strong interactions with other molecules, such as hydrogen bonding and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan stands out due to its highly fluorinated structure, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high chemical stability and resistance to degradation.
Propiedades
Número CAS |
69661-30-9 |
|---|---|
Fórmula molecular |
C10F20O |
Peso molecular |
516.07 g/mol |
Nombre IUPAC |
2,3,5-trifluoro-4-(1,1,2,2,2-pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)oxolane |
InChI |
InChI=1S/C10F20O/c11-2(7(19,20)21)1(6(16,17)18,3(12,13)8(22,23)24)4(14,9(25,26)27)31-5(2,15)10(28,29)30 |
Clave InChI |
ROKBKBIVJKPRAG-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(OC1(C(F)(F)F)F)(C(F)(F)F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



